molecular formula C₄H₅NaO₇S B131052 Sodium dihydrogen 2-sulphonatosuccinate CAS No. 29454-16-8

Sodium dihydrogen 2-sulphonatosuccinate

Cat. No. B131052
CAS RN: 29454-16-8
M. Wt: 242.12 g/mol
InChI Key: JMGZBMRVDHKMKB-UHFFFAOYSA-L
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Patent
US06649718B2

Procedure details

Subsequently, 704 g of the resulting 10 mol ethylene oxide adduct was subjected to an esterification reaction with 100 g of maleic anhydride at 80° C. for 2 hours. Thereafter, 300 g of water was added to this reaction mixture and then neutralized with an aqueous solution of sodium hydroxide at an internal temperature of 30° C. or lower. Further, the resulting mixture was subjected to a sulfonation reaction at 70° C. for 3 hours by introduction of 120 g of sodium bisulfite to give a composition K as an example of the present invention.
Quantity
10 mol
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
120 g
Type
reactant
Reaction Step Three
Name
Quantity
300 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1OC1.[C:4]1(=[O:10])[O:9][C:7](=[O:8])[CH:6]=[CH:5]1.[OH-:11].[Na+:12].[S:13](=[O:16])([OH:15])[O-:14].[Na+]>O>[S:13]([CH:5]([CH2:6][C:7]([O-:11])=[O:8])[C:4]([O-:9])=[O:10])([OH:15])(=[O:14])=[O:16].[Na+:12].[Na+:12] |f:2.3,4.5,7.8.9|

Inputs

Step One
Name
Quantity
10 mol
Type
reactant
Smiles
C1CO1
Name
Quantity
100 g
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
120 g
Type
reactant
Smiles
S([O-])(O)=O.[Na+]
Step Four
Name
Quantity
300 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a composition K as an example of the present invention

Outcomes

Product
Name
Type
Smiles
S(=O)(=O)(O)C(C(=O)[O-])CC(=O)[O-].[Na+].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.